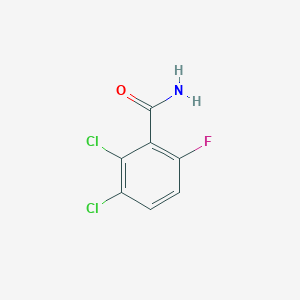

2,3-二氯-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2,3-Dichloro-6-fluorobenzamide often involves halogenation and amide formation reactions. For example, compounds like 2,6-Difluorobenzamide have been synthesized through fluorination and subsequent hydrolysis of dichlorobenzonitrile, showcasing a method that might be adaptable for the synthesis of 2,3-Dichloro-6-fluorobenzamide. These processes feature high yields and the use of environmentally friendly reagents, indicating efficient and potentially green chemistry approaches for synthesizing halogen-substituted benzamides (Li Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of halogen-substituted benzamides can be characterized using techniques such as IR spectrometry and NMR spectrometry. These methods provide detailed insights into the molecular geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's reactivity and physical properties. For instance, studies have shown that ortho-fluoro and ortho-chloro substituents on benzamides can affect the rigidity of oligomer backbones, with fluorine substituents fine-tuning the rigidity through attenuated hydrogen bonding (J. Galan et al., 2009).

Chemical Reactions and Properties

Benzamides substituted with halogens participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the presence of fluorine can enhance the antimicrobial activity of the resulting compounds, as demonstrated in studies on fluorobenzamides (N. Desai et al., 2013). Additionally, the reactivity towards nucleophilic addition and condensation reactions can be influenced by the electronic effects of the halogen substituents, as well as their impact on the molecule's overall stability and reactivity.

Physical Properties Analysis

The physical properties of 2,3-Dichloro-6-fluorobenzamide, such as melting point, solubility, and crystalline structure, can be influenced by the nature and position of the halogen substituents. Halogen atoms can lead to variations in melting points and solubilities in different solvents, which are crucial for the compound's application in various chemical processes. X-ray crystallography studies provide insights into the crystalline structure, showing how halogen bonding and other non-covalent interactions dictate the packing in the solid state (Niall Hehir & John F. Gallagher, 2023).

Chemical Properties Analysis

The chemical properties of 2,3-Dichloro-6-fluorobenzamide, including acidity, basicity, and reactivity towards various chemical reagents, are significantly affected by the chloro and fluoro substituents. These groups can influence the electron density on the amide nitrogen and the carbonyl carbon, affecting the compound's behavior in nucleophilic and electrophilic reactions. Studies on similar compounds highlight the importance of substituents in determining reactivity, chemical stability, and interaction with biological targets (Brian J. Groendyke et al., 2016).

科学研究应用

1. 分子晶体中的电荷密度分析

- 哈斯瓦尔和罗(2011年)在《晶体生长与设计》中进行的研究分析了含卤素元素的分子晶体中的电荷密度分布,包括类似于2,3-二氯-6-氟苯甲酰胺的化合物。他们发现这些化合物中存在着吸引性的分子间相互作用,这可能对设计具有特定性质的分子材料具有影响(哈斯瓦尔和罗,2011年)。

2. 自旋-自旋耦合分析

- 对与2,3-二氯-6-氟苯甲酰胺相关的化合物的研究,如2-氟苯甲酰胺,旨在理解氢键间的自旋-自旋耦合。这项研究由阿尔科塔等人(2009年)和雷等人(1993年)在《化学磁共振》中发表,有助于更深入地理解分子间相互作用,并可能有助于新材料和药物的开发(阿尔科塔等,2009年) (雷等,1993年)。

3. 光催化降解研究

- 鸟本等人(1996年)在《环境科学与技术》中探讨了类似于3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺的化合物在光催化降解过程中的应用。他们的研究结果表明在环境修复和废物处理过程中可能存在潜在应用(Torimoto et al., 1996)。

4. 苯甲酰胺的结构分析

- 苏切坦等人(2016年)在《晶体学报E:晶体学通讯》中对N-(芳基磺酰基)-4-氟苯甲酰胺的晶体结构进行了分析,提供了类似氟苯甲酰胺的结构性质的见解。这项研究可以为开发具有定制性质的新化合物做出贡献(Suchetan et al., 2016)。

属性

IUPAC Name |

2,3-dichloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOFWUOAGTTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)